molecular formula C9H14N2O B101572 HYDRAZINE, (p-METHOXYPHENETHYL)- CAS No. 18638-97-6

HYDRAZINE, (p-METHOXYPHENETHYL)-

Cat. No.: B101572
CAS No.: 18638-97-6
M. Wt: 166.22 g/mol
InChI Key: UVIXAFRLRRQTBF-UHFFFAOYSA-N
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Description

HYDRAZINE, (p-METHOXYPHENETHYL)- is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18638-97-6

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-(4-methoxyphenyl)ethylhydrazine

InChI

InChI=1S/C9H14N2O/c1-12-9-4-2-8(3-5-9)6-7-11-10/h2-5,11H,6-7,10H2,1H3

InChI Key

UVIXAFRLRRQTBF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCNN

Canonical SMILES

COC1=CC=C(C=C1)CCNN

Other CAS No.

18638-97-6

Origin of Product

United States

A Historical Perspective on Substituted Hydrazines in Scientific Discovery

The journey of substituted hydrazines in science began in the late 19th century. The parent compound, hydrazine (B178648) (N₂H₄), was first named by the German chemist Emil Fischer in 1875, who was investigating the synthesis of organic compounds derived from mono-substituted hydrazine. prepchem.com Although Fischer coined the term, it was his contemporary, Theodor Curtius, who first successfully produced hydrazine sulfate (B86663) in 1887. prepchem.com The isolation of pure, anhydrous hydrazine was achieved a few years later in 1895 by the Dutch chemist Lobry de Bruyn. prepchem.com

The initial applications of hydrazine and its derivatives were not in the biological sciences but rather in rocketry, with mass production scaling up during World War II to support Germany's rocket research programs. wikipedia.org Following the war, the use of hydrazine compounds expanded significantly within the aerospace industry. wikipedia.org This increased production and availability paved the way for broader investigations into their chemical properties and potential applications in other fields.

It was in the mid-20th century that the biological significance of substituted hydrazines came to the forefront. A pivotal moment was the discovery of the antidepressant effects of iproniazid (B1672159), a hydrazine derivative initially developed for the treatment of tuberculosis. sigmaaldrich.com This serendipitous finding opened the door to the exploration of hydrazines as bioactive molecules, leading to the development of a variety of compounds with therapeutic potential. Today, hydrazine derivatives are integral to the synthesis of numerous pharmaceuticals and agrochemicals, underscoring their enduring importance in scientific inquiry. prepchem.com

The Importance of Phenethylhydrazine Analogues in Medicinal and Chemical Biology

The phenethylhydrazine scaffold is a key pharmacophore in medicinal chemistry, with its analogues demonstrating significant biological activity. A prominent example is phenelzine (B1198762), a phenethylhydrazine that is a well-known monoamine oxidase (MAO) inhibitor used in the management of treatment-resistant depression. google.com MAOs are enzymes responsible for the breakdown of neurotransmitters such as serotonin (B10506), dopamine, and norepinephrine; their inhibition can lead to increased levels of these neurotransmitters in the brain, alleviating depressive symptoms. mdpi.com

The 2-phenethylamine structure, a core component of (p-Methoxyphenethyl)hydrazine, is found in a wide range of biologically active molecules, including endogenous catecholamines. mdpi.comresearchgate.net This motif is a frequent target in drug discovery, with derivatives showing affinity for various receptors, including adrenergic, dopamine, and serotonin receptors. mdpi.com

The biological activities of hydrazine (B178648) derivatives are extensive and not limited to MAO inhibition. Research has shown that these compounds can possess anticonvulsant, anti-inflammatory, analgesic, and antimicrobial properties. nih.gov The reactivity of the hydrazine group allows for the synthesis of a diverse array of heterocyclic compounds, which are often associated with a broad spectrum of pharmacological effects. researchgate.net For instance, some phenethylhydrazine analogues have been investigated as inhibitors of other enzymes like lysyl oxidase, which is implicated in cancer metastasis. nih.gov

Below is a table summarizing the biological activities of some phenethylhydrazine analogues and related compounds:

Compound/Analogue ClassBiological ActivityTherapeutic Area of Interest
PhenelzineMonoamine Oxidase (MAO) InhibitorDepression
Hydrazone DerivativesAnticonvulsant, Anti-inflammatory, AnalgesicNeurology, Inflammation
Phenylhydrazine (B124118)Lysyl Oxidase InhibitorOncology
(3-Hydroxybenzyl)hydrazineGABA-Aminotransferase InhibitorNeurology

This table presents a selection of activities associated with phenethylhydrazine analogues to illustrate the potential areas of research for related compounds.

The Current Research Landscape for P Methoxyphenethyl Hydrazine

Established Synthetic Pathways for (p-Methoxyphenethyl)hydrazine

The synthesis of hydrazines bearing substituted phenethyl groups can be approached through several established chemical strategies. These methods are often adaptations of more general protocols for alkyl and aryl hydrazine synthesis.

The creation of a hydrazine derivative is fundamentally about the formation of a nitrogen-nitrogen (N-N) bond. For compounds like (p-Methoxyphenethyl)hydrazine, where an alkyl group is attached to the hydrazine core, common strategies include the alkylation of hydrazine or the reduction of a corresponding hydrazone. researchgate.net

One prevalent pathway is the reductive amination of carbonyl compounds with hydrazine. researchgate.net In this approach, a phenethyl ketone or aldehyde reacts with hydrazine to form a hydrazone intermediate. This intermediate is subsequently reduced using agents like sodium borohydride (B1222165) or catalytic hydrogenation to yield the target phenethylhydrazine.

Another general method involves the direct alkylation of hydrazine with a suitable phenethyl halide. However, this method can be challenging due to issues with over-alkylation and regioselectivity. researchgate.net For aryl hydrazines, a classic route involves the diazotization of a primary aromatic amine followed by reduction. chemicalbook.comprepchem.comgoogle.com While less common for primary alkylamines, this principle underscores the importance of the amine precursor. More advanced methods for N-N bond formation include electrophilic amination of amines or nickel-catalyzed cross-coupling reactions. organic-chemistry.org

The selection of the starting material is critical and dictates the synthetic route. For the synthesis of (p-Methoxyphenethyl)hydrazine, the key precursor must contain the p-methoxyphenethyl backbone.

p-Anisidine (B42471) (4-Methoxyaniline): This is a common precursor for the synthesis of the related aryl hydrazine, 4-methoxyphenylhydrazine. The synthesis involves diazotization of p-anisidine with sodium nitrite (B80452) in hydrochloric acid, followed by reduction of the resulting diazonium salt with a reducing agent like tin(II) chloride or a sulfite. chemicalbook.comgoogle.com While this yields the phenylhydrazine, not the phenethylhydrazine, the methodology is a foundational concept in hydrazine synthesis.

Carbonyl Precursors: For the specific synthesis of (p-Methoxyphenethyl)hydrazine, a more direct route utilizes carbonyl compounds. Precursors such as 4-methoxyphenylacetaldehyde or 4-methoxyphenylacetone are ideal for reductive amination pathways. They react with hydrazine to form the corresponding hydrazone, which is then reduced to the final product. researchgate.net

Phenethylhydrazine: In some contexts, phenethylhydrazine itself can serve as a precursor. For instance, it can be reacted with other molecules to build more complex structures, such as substituted pyrazoles, demonstrating its role as a building block. nih.gov

Optimizing reaction parameters is crucial for maximizing the yield and purity of the synthesized hydrazine. Key variables include temperature, pressure, solvent, and the molar ratio of reactants.

For the synthesis of substituted phenylhydrazines, which shares principles with phenethylhydrazine synthesis, reactions are often conducted at elevated temperatures, typically between 60°C and 160°C, with a preferred range of 100°C to 120°C. google.com The choice of solvent is also important, with dioxane and n-propanol being effective diluents. google.com In the synthesis of phenylhydrazones, which are intermediates in one pathway to hydrazines, the amount of catalyst can be optimized. One study found that a specific quantity of a nanostructured diphosphate (B83284) catalyst (0.02 g) was sufficient to achieve a high yield (95%). researchgate.net

A process for preparing 4-methoxyphenyl (B3050149) hydrazine hydrochloride highlights the importance of molar ratios and temperature control to suppress side reactions and improve yield. google.com By adjusting the molar ratio of aniline, hydrochloric acid, and sodium nitrite and controlling the reaction temperature, yields can be significantly enhanced. google.com

ParameterOptimized ConditionEffectCitation
Temperature100-120°CPreferred range for substituted phenylhydrazine synthesis. google.com
Catalyst Loading0.02 g (nanostructured diphosphate)Achieved 95% yield in phenylhydrazone synthesis. researchgate.net
SolventDioxane, n-propanolEffective diluents for the reaction. google.com
Molar RatiosAniline:HCl:NaNO₂ = 1:2.3-3.2:1-1.1Suppresses decomposition and improves yield. google.com

Synthesis of Diversified Substituted Hydrazine Derivatives Incorporating the Phenethyl Moiety

The phenethylhydrazine scaffold is a valuable building block for synthesizing more complex heterocyclic compounds, such as oxadiazoles (B1248032) and triazoles.

A common and versatile route to 1,3,4-oxadiazole (B1194373) derivatives begins with a carboxylic acid, which is used to form a key hydrazide intermediate. nih.govijpsr.com To incorporate a phenethyl group, one would start with a carboxylic acid containing this moiety, such as 3-(4-methoxyphenyl)propanoic acid.

The general synthetic sequence is as follows:

Esterification: The starting carboxylic acid is converted to its corresponding ethyl or methyl ester, often through Fischer esterification. nih.gov

Hydrazide Formation: The ester is then reacted with hydrazine hydrate (B1144303), typically in an alcohol solvent, to produce the corresponding acid hydrazide. nih.govijpsr.com This step directly introduces the N-N bond.

Cyclization: The resulting hydrazide is cyclized to form the 1,3,4-oxadiazole ring. This is an acid-catalyzed dehydration reaction, and various reagents can be employed, including phosphorus oxychloride (POCl₃) nih.govijper.org, thionyl chloride, or uronium coupling reagents like TBTU, which offers the advantage of mild reaction conditions. luxembourg-bio.com The hydrazide can be reacted with various partners, such as β-benzoyl propionic acid nih.gov or isothiocyanates luxembourg-bio.com, to yield diversely substituted oxadiazoles.

StepReagent/MethodPurposeCitation
EsterificationAcid (e.g., H₂SO₄) in AlcoholConvert carboxylic acid to ester. nih.gov
Hydrazide FormationHydrazine Hydrate (N₂H₄·H₂O)Convert ester to acid hydrazide. nih.govijpsr.com
Cyclization/DehydrationPhosphorus Oxychloride (POCl₃)Cyclize diacylhydrazines or react hydrazides with acids. nih.govijper.org
TBTU (Uronium Coupling Reagent)Promotes cyclodesulfurization of thiosemicarbazide (B42300) intermediates under mild conditions. luxembourg-bio.com

The phenethyl moiety can also be incorporated into 1,2,4-triazole (B32235) rings. These syntheses often start from either a phenethyl-substituted hydrazine or a phenethyl-containing acid hydrazide.

Several classical methods are used for 1,2,4-triazole synthesis:

From Hydrazides: A common method involves reacting an acid hydrazide with phenylisothiocyanate to form a thiosemicarbazide intermediate. This intermediate is then cyclized in the presence of a base like sodium hydroxide (B78521) to form the triazole thiol, which can be further alkylated. scispace.comijper.org

Einhorn–Brunner Reaction: This reaction involves the condensation of hydrazines (such as phenethylhydrazine) with diacylamines in the presence of a weak acid to form 1,2,4-triazoles. scispace.com

Pellizzari Reaction: This route involves heating a mixture of an amide and an acyl hydrazide to produce 3,5-disubstituted-1,2,4-triazoles. scispace.com

From Hydrazine and CS₂: A multi-step synthesis can start by reacting an acid hydrazide with carbon disulfide (CS₂) and potassium hydroxide, followed by the addition of hydrazine hydrate to form the triazole ring. rdd.edu.iq

A specific example demonstrated the reaction of phenethylhydrazine hydrochloride under optimized conditions to form a substituted pyrazole (B372694), which is a related azole heterocycle, indicating the utility of this precursor in forming five-membered nitrogen-containing rings. nih.gov Another approach involves the reaction of a pyrazole carbaldehyde with a substituted phenylhydrazine to form a hydrazineylidene-methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole derivative. mdpi.com

Synthesis of Piperidone Hydrazine Carbodithioate Derivatives

A notable advancement in the synthesis of hydrazine analogues involves the efficient creation of piperidone hydrazine carbodithioate derivatives. One such example is the synthesis of (E)-methyl-2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbodithioate. derpharmachemica.comslideshare.net This process is achieved through the reaction of methyl dithiocarbazinate with 3-methyl-2,6-diphenylpiperidin-4-one. derpharmachemica.comslideshare.net

The reaction is typically conducted in an acidic environment using methanol (B129727) as a solvent. derpharmachemica.comslideshare.net The resulting novel compound is then characterized using a suite of spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), mass spectrometry, and nuclear magnetic resonance (NMR) to confirm its structure. derpharmachemica.comslideshare.net This synthetic route provides an effective method for producing complex hydrazine derivatives from readily available starting materials.

Table 1: Synthesis of a Piperidone Hydrazine Carbodithioate Derivative

Starting Material 1 Starting Material 2 Solvent Reaction Condition Product
Methyl dithiocarbazinate 3-methyl-2,6-diphenylpiperidin-4-one Methanol Acidic medium (E)-methyl-2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbodithioate

Data derived from multiple sources. derpharmachemica.comslideshare.net

Multicomponent Reaction Strategies for Hydrazine Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. This strategy is particularly valuable for the synthesis of diverse hydrazine derivatives. aston.ac.uknih.govresearchgate.net A common MCR for producing pyranopyrazole derivatives involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester such as ethyl acetoacetate, and hydrazine hydrate. aston.ac.uk

These reactions can be facilitated by a variety of catalysts or may even proceed under catalyst-free conditions, often utilizing green solvents like water. aston.ac.ukresearchgate.net For instance, the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives has been successfully achieved through a one-pot, four-component reaction of substituted isatins, malononitrile, hydrazine hydrate, and dialkyl acetylenedicarboxylate (B1228247) in an aqueous ethanol (B145695) solution. researchgate.net A proposed mechanism for this transformation involves the initial formation of a pyrazolone (B3327878) from hydrazine hydrate and the acetylenedicarboxylate, which then undergoes a Knoevenagel condensation with the isatin (B1672199) and malononitrile. researchgate.net The efficiency and atom economy of MCRs make them a highly attractive approach for generating libraries of complex hydrazine-containing compounds.

Innovations in Green Chemistry Approaches for Hydrazine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of hydrazine and its derivatives to minimize environmental impact and enhance safety. derpharmachemica.com Key areas of innovation include the use of environmentally benign solvents, alternative energy sources, and catalytic systems that improve efficiency and reduce waste. wikipedia.orgijpsr.com

One sustainable approach involves the use of L-proline as an organocatalyst in the synthesis of hydrazide derivatives. wikipedia.org This method can be performed under solvent-free conditions using grinding, which significantly reduces waste and energy consumption compared to conventional thermal methods. wikipedia.org Another green technique is the use of microwave irradiation, which can dramatically shorten reaction times from hours to seconds and often leads to higher yields and purer products. ijpsr.com

Water, as a solvent, is also being explored for hydrazine-based reactions. nih.gov For water-soluble substrates, conducting the reaction in water highlights the eco-friendly attributes of the methodology. nih.gov The peroxide process for hydrazine production itself is considered a greener alternative as it avoids the use of additional extraction solvents by carrying the hydrazine in an intermediate ketazine phase. derpharmachemica.com Furthermore, the development of catalysts, such as supported platinum nanoparticles, allows for the direct synthesis of amines from hydrazine hydrate in water without the need for additives, showcasing a safe and sustainable route to nitrogen-containing fine chemicals. researchgate.net

Table 2: Comparison of Conventional vs. Green Synthesis of Hydrazides

Method Catalyst/Conditions Solvent Reaction Time Key Advantage
Conventional Thermal Organic Solvents 6-9 hours -
Green (Grinding) L-proline Solvent-free Minutes Reduced waste, energy efficient
Green (Microwave) Microwave irradiation Solvent-free or minimal 60-200 seconds Rapid, high yield

Data compiled from multiple sources. wikipedia.orgijpsr.com

Current Challenges and Future Perspectives in the Synthesis of (p-Methoxyphenethyl)hydrazine and its Analogues

Future research in this area is likely to focus on several key aspects. The development of novel catalysts and synthetic methodologies that allow for the selective mono-alkylation of hydrazine without the need for protecting groups is a significant goal. nih.govresearchgate.net This includes the exploration of new organometallic derivatives and reaction pathways that can provide access to a wider range of functionalized hydrazides. researchgate.net There is also a growing interest in designing and synthesizing novel analogues of (p-Methoxyphenethyl)hydrazine with tailored properties. nih.gov As the understanding of the biological roles of hydrazine derivatives expands, the demand for innovative synthetic strategies to produce structurally diverse and complex molecules for applications in drug discovery and materials science will continue to grow. nih.gov The ongoing efforts to create more sustainable and efficient synthetic methods will be crucial in meeting these future demands.

Monoamine Oxidase (MAO) Inhibition by (p-Methoxyphenethyl)hydrazine and Related Hydrazines

(p-Methoxyphenethyl)hydrazine belongs to the hydrazine class of compounds, which are known for their ability to inhibit monoamine oxidase (MAO), a family of enzymes crucial for the metabolism of various neurotransmitters. psychscenehub.com The inhibition of MAO by hydrazines, including phenelzine, a structurally related compound, has been a subject of extensive research. mdpi.com These compounds can act as either reversible or irreversible inhibitors, with their mechanism often involving the formation of a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme. nih.govfrontiersin.org

Kinetic Characterization of MAO Inhibition by Phenethylhydrazine Derivatives

Phenethylhydrazine and its derivatives are recognized as inhibitors of monoamine oxidase. nih.gov In the presence of a substrate like benzylamine, phenethylhydrazine acts as a competitive inhibitor of MAO. nih.gov However, it also serves as a substrate for the enzyme. nih.gov Kinetic studies of phenethylhydrazine oxidation by MAO show intersecting lines on reciprocal plots, which differs from the parallel lines observed with substrates like tyramine. nih.gov The initial reversible inhibition by phenelzine, a phenethylhydrazine derivative, is characterized by Ki values of 112 μM for MAO-A and 47 μM for MAO-B. mdpi.com

The inhibition of MAO by phenethylhydrazine is a time-dependent process, with the initial rate of inhibition showing a similar pH-dependence and kinetic properties to the oxidation of the compound by the enzyme. nih.govnih.gov

Table 1: Kinetic Parameters of MAO Inhibition by Phenelzine

EnzymeKi (μM)
MAO-A112
MAO-B47
Data from a 2020 study on irreversible MAO inhibitors. mdpi.com

Elucidation of Reversible and Irreversible Inhibition Mechanisms

The interaction of hydrazine derivatives with monoamine oxidase can be complex, often involving both reversible and irreversible phases. nih.govnih.gov Phenethylhydrazine, for instance, demonstrates a time-course where the irreversible inhibition of MAO lags behind the reversible inhibition. nih.govnih.gov This suggests a multi-step process.

The proposed mechanism for irreversible inhibition by many hydrazine derivatives involves the enzyme-catalyzed oxidation of the hydrazine to a reactive intermediate, which then forms a covalent adduct with the FAD cofactor of the enzyme. mdpi.comnih.gov In the case of phenylethylhydrazine, this leads to the alkylation of the FAD at the N(5) position. nih.gov This covalent modification results in the irreversible inactivation of the enzyme. psychscenehub.com

In contrast, some hydrazines can act as reversible competitive inhibitors. nih.govnih.gov The nature of the inhibition—reversible or irreversible—is dependent on the specific chemical structure of the hydrazine derivative. nih.gov For example, while phenelzine is an irreversible inhibitor, other hydrazine compounds may exhibit reversible inhibition. nih.gov

Impact of pH and Oxygen Concentration on Inhibition Dynamics

The inhibition of monoamine oxidase by phenethylhydrazine is influenced by both pH and the concentration of molecular oxygen. The initial rate of inhibition shares a similar pH-dependence with the enzymatic oxidation of phenethylhydrazine itself. nih.govnih.gov

Molecular oxygen is a crucial requirement for the inhibition reactions of arylalkylhydrazines with both MAO-A and MAO-B. nih.gov The level of oxygen consumption during the inhibition by phenylethylhydrazine is significantly higher—about 6 to 7-fold—for both MAO-A and MAO-B compared to the reactions with benzylhydrazine (B1204620) or phenylhydrazine. nih.gov Interestingly, for the related compound phenethylidenehydrazine, the rate of its time-dependent inhibition of MAO is actually hindered by increasing oxygen concentration. nih.govnih.gov This highlights the complex role of oxygen in the inhibitory mechanisms of different hydrazine derivatives.

Proposed Enzymatic Oxidation Mechanisms and Active Metabolites

The mechanism of MAO inhibition by hydrazines like phenethylhydrazine is believed to involve their enzymatic conversion to reactive species. nih.gov A proposed scheme suggests that the enzyme first catalyzes the conversion of the hydrazine to a diazene. nih.gov This diazene, while bound to the enzyme, reacts with molecular oxygen to form an alkyl radical, nitrogen gas (N2), and a superoxide (B77818) anion. nih.gov

This newly formed arylalkyl radical can then react in two ways: it can either react with the N(5) position of the flavin cofactor, leading to irreversible inhibition, or it can dissociate from the enzyme and react non-specifically. nih.gov It has also been proposed that the product of the oxidation of phenethylhydrazine is itself a potent reversible and irreversible inhibitor of the enzyme. nih.govnih.gov This suggests that the inhibitory activity is mediated by one or more of its metabolites. Studies with phenelzine have shown that it is oxidized by MAO-B to phenylethylidenehydrazine. mdpi.com

Comparative Analysis with Established Hydrazine-Based MAO Inhibitors

(p-Methoxyphenethyl)hydrazine is a member of the broader class of hydrazine-based monoamine oxidase inhibitors (MAOIs). wikipedia.org This class includes well-known drugs such as iproniazid (B1672159), isocarboxazid, and phenelzine. psychscenehub.comnih.gov These compounds are generally non-selective and irreversible MAOIs. psychscenehub.comwikipedia.org

The inhibitory properties of phenylethylhydrazine have been compared with other hydrazines like benzylhydrazine and phenylhydrazine for both MAO-A and MAO-B. nih.gov Benzylhydrazine shows tighter binding to MAO-B than to MAO-A, while phenylhydrazine binds weakly to both enzymes. nih.gov Phenylethylhydrazine, on the other hand, stoichiometrically reduces the covalent FAD in both MAO-A and MAO-B. nih.gov

Unlike some substituted hydrazine MAOIs such as iproniazid and nialamide, the unsubstituted hydrazine structure of compounds like phenelzine appears to be a key feature for certain additional biological effects. nih.gov While all these compounds are potent MAO inhibitors, the specific substitutions on the hydrazine moiety can significantly alter their pharmacological profile. nih.gov

Table 2: Comparison of Hydrazine-Based MAOIs

CompoundSelectivityInhibition TypeKey Features
Phenelzine Non-selectiveIrreversibleUnsubstituted hydrazine, potent inhibitor of both MAO-A and MAO-B. psychscenehub.commdpi.com
Iproniazid Non-selectiveIrreversibleSubstituted hydrazine, one of the first hydrazine MAOIs. nih.govnih.gov
Isocarboxazid Non-selectiveIrreversibleHydrazine derivative used as an antidepressant. psychscenehub.com
Nialamide Non-selectiveIrreversibleSubstituted hydrazine MAOI. frontiersin.orgnih.gov
Benzylhydrazine MAO-B selective binding-Binds more tightly to MAO-B than MAO-A. nih.gov
Phenylhydrazine Weak inhibitorIrreversibleWeakly binds to both MAO-A and MAO-B; inhibition is oxygen-independent. nih.govnih.gov

Exploration of Other Biological Activities Associated with (p-Methoxyphenethyl)hydrazine Derivatives

Hydrazone derivatives, which are structurally related to hydrazines and can be formed from them, are known to exhibit a wide array of biological activities. nih.govnih.govresearchgate.net While the primary focus for (p-methoxyphenethyl)hydrazine has been its MAO inhibitory action, the broader class of hydrazones has been investigated for numerous therapeutic potentials.

These activities include:

Antimicrobial: Effective against various bacteria. nih.gov

Anticonvulsant: Showing potential in the management of seizures. nih.govresearchgate.net

Analgesic and Anti-inflammatory: Demonstrating pain-relieving and inflammation-reducing properties. nih.govresearchgate.net

Antitubercular and Antitumoral: Exhibiting activity against tuberculosis and cancer cells. nih.govresearchgate.net

Cardioprotective and Antihypertensive: Some acylhydrazone derivatives have shown potential in protecting the heart and lowering blood pressure. nih.gov

The diverse biological profile of hydrazones suggests that derivatives of (p-methoxyphenethyl)hydrazine could potentially possess a range of pharmacological effects beyond MAO inhibition. nih.govnih.gov The specific nature and potency of these activities would, however, depend on the exact molecular structure of the derivatives.

Anti-inflammatory Properties of Related Phenethyl-containing Compounds

Research into compounds containing the phenethyl moiety has revealed notable anti-inflammatory effects. For instance, phenethyl isothiocyanate (PEITC), a natural derivative of a glucosinolate found in plants like early winter cress (Barbarea verna), has demonstrated significant anti-inflammatory properties. In rat paw edema assays, PEITC essential oil was found to be as rapid and effective as aspirin (B1665792) at the same doses.

Furthermore, studies on flavonoids and phenylethanoid glycosides isolated from the flowers of Hosta plantaginea have identified several compounds with potent anti-inflammatory activity. nih.gov In experiments using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, five flavonoids and one phenylethanoid glycoside were shown to significantly inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), prostaglandin (B15479496) E2 (PGE2), interleukin-1β (IL-1β), and IL-6. nih.gov This inhibition was associated with the downregulation of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov The introduction of phenolic hydroxyl groups is known to enhance anti-inflammatory activities by increasing hydrogen-donating ability. mdpi.com Similarly, cinnamic acid and its derivatives have been shown to exert anti-inflammatory effects by improving oxidative stress and reducing inflammatory cell infiltration. mdpi.com

Neuroprotective Potential of Structural Analogues

Structural analogues have been investigated for their potential to protect neurons from damage and degeneration. Chrysin, a flavonoid, has shown neuroprotective effects through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic functions. mdpi.comnih.gov It is believed to exert its effects by reducing levels of pro-oxidants like reactive oxygen species (ROS) and lipid peroxidation, while enhancing antioxidant defense mechanisms. mdpi.com Chrysin also demonstrates GABA mimetic action, which contributes to its neuroprotective capabilities by inhibiting neuronal damage and cell death. mdpi.com

In the realm of synthetic compounds, 1,3,5-triazine (B166579) analogues have been developed as antagonists for the 5-HT6 serotonin (B10506) receptor, a target for treating cognitive disorders. nih.gov Two specific naphthyl-derived methylpiperazine-1,3,5-triazine analogues, one with a thioether linker (WA-22) and another with a selenium-ether linker (PPK-32), have demonstrated high affinity for 5-HT6 receptors and have shown neuroprotective profiles. nih.gov Chronic administration of WA-22 was found to reverse memory disturbances in rats, indicating its potential as a therapeutic agent for central nervous system disorders. nih.gov

Antioxidant Activity of Hydrazine Derivatives

Hydrazine derivatives are a class of compounds well-recognized for their antioxidant properties. mdpi.comnih.gov The antioxidant capacity of these molecules is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comnih.govacs.org

One study synthesized a Schiff base, 4,4′-((1E,1′E)-hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene))bis(benzene-1,3-diol), which demonstrated excellent antioxidant activity in both ABTS and DPPH assays. mdpi.com The presence of multiple hydroxyl groups on this hydrazine derivative was thought to contribute to its prominent antioxidant effect. mdpi.com Another investigation into 4-hydrazinobenzoic acid derivatives found that several compounds exhibited superior antioxidant activities compared to the standard butylated hydroxyanisole (BHA). acs.org For example, compounds 3 and 5-9 showed potent DPPH radical scavenging activity, while compounds 1-10 displayed high free radical quenching in the ABTS assay. acs.org

The table below summarizes the antioxidant activity of selected hydrazine derivatives from various studies.

Compound/DerivativeAssayIC50 (µM) or % ScavengingReference
4,4′-((1E,1′E)-hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene))bis(benzene-1,3-diol) ABTS4.30 ± 0.21 mdpi.com
DPPH81.06 ± 0.72 mdpi.com
Hydrazone from phenylhydrazine DPPH28.90 µg/mL bohrium.com
Hydrazone from hydrazine hydrate DPPH>1000 µg/mL bohrium.com
4-Hydrazinobenzoic acid derivatives (Compounds 3, 5-9) DPPH70-72% at 20 µg/mL acs.org
4-Hydrazinobenzoic acid derivatives (Compounds 1-10) ABTS80-85% at 20 µg/mL acs.org
Ethyl 5-(4-bromophenyl)-1-(2-(2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazine-yl)-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate (7d) DPPH24% scavenging at 1 mg/mL nih.gov
ABTS83% scavenging at 1 mg/mL nih.gov
Ethyl 5-(4-bromophenyl)-1-(3-(2-(4-hydroxy-3,5-dimethoxybenzylidene) hydra zine-yl)-3-oxopropyl)-2-methyl-1H-pyrrole-3-carboxylate (8d) DPPH19% scavenging at 1 mg/mL nih.gov
ABTS89% scavenging at 1 mg/mL nih.gov

Antimicrobial Efficacy of Substituted Hydrazine Compounds

Substituted hydrazine compounds, particularly hydrazide-hydrazones, are a significant class of molecules that have been extensively studied for their antimicrobial properties. nih.govnih.gov The azomethine group (-NH–N=CH-) present in these structures is considered crucial for their pharmacological activity. mdpi.com These compounds have shown efficacy against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. nih.govnih.gov

In one study, newly synthesized hydrazide-hydrazones exhibited potent activity against Gram-positive bacteria, with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.002–0.98 µg/mL. nih.gov For instance, certain derivatives were found to be almost two thousand times more active than nitrofurantoin (B1679001) against Bacillus subtilis and Staphylococcus epidermidis. nih.gov Another series of isonicotinic acid hydrazide-hydrazones also displayed very strong activity against all tested Gram-positive bacteria, with MIC values ranging from 1.95 to 7.81 μg/mL. mdpi.com

The table below presents the antimicrobial activity of selected hydrazide-hydrazone derivatives.

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Hydrazide-hydrazones 8, 9, 10 Gram-positive bacteria0.002–0.98 nih.gov
Isonicotinic acid hydrazide-hydrazone 15 Gram-positive bacteria1.95–7.81 mdpi.com
Compound 19 (s-Triazine derivative) E. coli12.5 nih.gov
S. aureus6.25 nih.gov
5-Nitrofurane-2-carboxylic acid hydrazide-hydrazones 24, 25, 26 Various bacteria0.48–15.62 mdpi.com
Hydrazide-hydrazone 28 Staphylococcus spp.1.95 mdpi.com
E. faecalis15.62 mdpi.com
Hydrazone 5c B. subtilis2.5 mg/mL mdpi.com
Hydrazone 5f E. coli2.5 mg/mL mdpi.com
K. pneumoniae2.5 mg/mL mdpi.com

Investigations into Other Enzyme Inhibition Profiles (e.g., Urease)

Hydrazine derivatives have been identified as potent inhibitors of various enzymes, with significant research focusing on urease. nih.govnih.gov Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.govfrontiersin.org

Several studies have synthesized and evaluated dihydropyrimidine-based hydrazine dihydrochloride (B599025) derivatives as urease inhibitors. nih.govnih.gov In one such study, two series of these compounds were found to be significantly active, with IC50 values ranging from 15.0 to 42.9 µM. nih.gov Kinetic studies revealed a mixed-type inhibition, and molecular docking suggested that the active compounds interact with the nickel ions in the enzyme's active site. nih.gov The free sulfur atom and the hydrazine moiety were identified as key pharmacophores for urease inhibition. nih.gov Flurbiprofen-based acyl hydrazones have also been synthesized and shown to have good urease inhibitory activities, with some compounds being more potent than the standard inhibitor thiourea. acs.org

The table below details the urease inhibitory activity of various hydrazine and related derivatives.

Compound/DerivativeIC50 (µM)Reference
Dihydropyrimidine-based hydrazine derivatives (Series C) 15.0–26.0 nih.gov
Dihydropyrimidine-based hydrazine derivatives (Series A) 34.7–42.9 nih.gov
Flurbiprofen acyl hydrazone (Compound 30) 18.92 ± 0.61 acs.org
Thiourea (Standard) 21.14 ± 0.42 acs.org
Pyridylpiperazine derivative (5b) 2.0 ± 0.73 frontiersin.org
Pyridylpiperazine derivative (7e) 2.24 ± 1.63 frontiersin.org
Thiourea (Standard) 23.2 ± 11.0 frontiersin.org
m-Methyl-phenyl substituted hydroxyurea (B1673989) (10) Potent inhibitor capes.gov.br
m-Methoxy-phenyl substituted hydroxyurea (13) Potent inhibitor capes.gov.br

Ligand-Receptor Interactions with Neurotransmitter Systems (e.g., Serotonin, Dopamine)

Phenethylamine and its derivatives are well-known for their interactions with various neurotransmitter systems in the central nervous system. wikipedia.org They are structurally similar to monoamine neurotransmitters like serotonin (5-hydroxytryptamine or 5-HT) and dopamine. biomolther.orgbiomolther.org The serotonin receptor family, particularly the 5-HT2A receptor subtype, has been a major focus of research for phenethylamine-based ligands due to its role in various psychiatric disorders. biomolther.orgbiomolther.org

Structure-activity relationship (SAR) studies have been conducted on phenethylamine and tryptamine derivatives to determine their binding affinity for the 5-HT2A receptor. biomolther.org These studies have shown that phenethylamines generally possess a higher affinity for this receptor compared to tryptamines. biomolther.org Modifications to the phenethylamine structure, such as the addition of alkyl or halogen groups at the para position of the phenyl ring, can positively influence binding affinity. biomolther.orgbiomolther.org Conformationally constrained phenethylamine analogues have also been synthesized to develop more selective ligands for 5-HT2 receptor subtypes. researchgate.net These investigations contribute to the design of novel ligands that could be used to manage psychiatric conditions and drug abuse. biomolther.org Phenethylamine itself acts as a central nervous system stimulant by regulating monoamine neurotransmission through its binding to the trace amine-associated receptor 1 (TAAR1). wikipedia.org

Advanced Analytical Methodologies for P Methoxyphenethyl Hydrazine Research

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., IR, NMR, Mass Spectrometry)

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For hydrazine (B178648) derivatives, characteristic absorption bands can be observed. For instance, the N-H stretching vibrations in hydrazine compounds typically appear in the region of 3200-3400 cm⁻¹. The spectrum of hydrazine itself shows gradual changes with increasing pressure, indicating shifts in these vibrational modes. researchgate.net In related compounds like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, N-H stretching bands are observed, alongside aromatic C-H and aliphatic C-H vibrations. researchgate.net For (p-Methoxyphenethyl)hydrazine, one would expect to see characteristic peaks for the p-substituted benzene (B151609) ring, the ether linkage (C-O-C stretch), and the hydrazine moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

¹H NMR: The proton NMR spectrum of a related compound, (4-methoxyphenyl)hydrazine (B1593770), shows distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the hydrazine protons. chemicalbook.com The chemical shifts and splitting patterns of these signals are crucial for confirming the substitution pattern on the aromatic ring and the presence of the hydrazine group. For (p-Methoxyphenethyl)hydrazine, additional signals corresponding to the ethyl bridge protons would be expected, providing further structural confirmation.

¹³C NMR: The carbon-13 NMR spectrum of (4-methoxyphenyl)hydrazine reveals signals for each unique carbon atom in the molecule, including the aromatic carbons and the methoxy carbon. nih.gov This technique is instrumental in confirming the carbon skeleton of the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. The electron ionization (EI) mass spectrum of benzylhydrazine (B1204620), a related compound, provides a clear molecular ion peak and characteristic fragment ions. nist.gov For (p-Methoxyphenethyl)hydrazine, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the ethyl-hydrazine bond and other characteristic fragmentations of the phenethyl and methoxyphenyl groups. GC-MS analysis of (4-methoxyphenyl)hydrazine has been documented, indicating its suitability for mass spectrometric analysis. nih.gov

Chromatographic Separation and Quantification Methods (e.g., GC/NPD, HPLC/ECD, GC/MS)

Chromatographic techniques are essential for separating (p-Methoxyphenethyl)hydrazine from complex mixtures and for its quantification.

Gas Chromatography (GC): GC is a widely used technique for the analysis of volatile and thermally stable compounds. For hydrazine analysis, GC is often coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS). nih.gov The analysis of monoalkylhydrazines by GC often requires derivatization to improve volatility and thermal stability. nih.gov Headspace GC-MS is a sensitive method for determining trace levels of hydrazine in various matrices. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC. A reverse-phase HPLC method has been developed for the analysis of the related compound (4-Methoxyphenyl)hydrazine using a C18 column and a mobile phase of acetonitrile, water, and an acid modifier. sielc.com For enhanced sensitivity, HPLC can be coupled with an electrochemical detector (ECD) for the analysis of hydrazine compounds in biological samples. nih.gov

The following table summarizes common chromatographic methods used for hydrazine analysis:

Analytical MethodSample MatrixSample PreparationDetection LimitReference
GC/NPDUrineDerivatization with p-chlorobenzaldehyde0.05 μg/mLTimbrell and Harland 1979 nih.gov
GC/MSPlasma, Liver TissueDerivatization with pentafluorobenzaldehyde≈20 nmol/mLPreece et al. 1992 nih.gov
HPLC/ECDUrine, PlasmaDilution or no preparation8 ng/sampleFiala and Kulakis 1981 nih.gov

Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity

Derivatization is a key strategy in the analysis of hydrazines to improve their chromatographic behavior and detection sensitivity. This process involves chemically modifying the analyte to create a derivative with more favorable properties for analysis. libretexts.org

Common derivatization approaches for hydrazines include:

Reaction with Aldehydes and Ketones: Hydrazines react with aldehydes and ketones to form stable hydrazones. This is a widely used method for pre-column derivatization in both GC and HPLC. google.comdtic.mil For instance, acetone (B3395972) is used as a derivatizing reagent for the headspace GC-MS analysis of hydrazine. nih.gov Benzaldehyde has also been used to form benzalazines for chromatographic analysis. chromforum.org

Acylation: Acylation with reagents like pentafluoropropionic anhydride (B1165640) can be used to create derivatives that are highly sensitive to electron-capture detection (ECD) in GC. nih.gov

Silylation: Silylation is another common derivatization technique in GC to increase volatility and thermal stability. youtube.com

The choice of derivatizing reagent depends on the analytical technique being used and the specific requirements of the analysis. For example, introducing a fluorophore through derivatization can significantly enhance sensitivity in fluorescence detection.

Development of Bioanalytical Assays for Hydrazine-Containing Compounds in Research Matrices

The analysis of hydrazine compounds in biological matrices such as blood, urine, and tissue is crucial for metabolism and toxicological studies. These matrices are complex, often requiring extensive sample preparation to remove interferences and concentrate the analyte.

Bioanalytical methods for hydrazines typically involve the following steps:

Sample Preparation: This may include protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte from the biological matrix. nih.gov

Derivatization: As discussed previously, derivatization is often necessary to improve the analytical characteristics of the hydrazine.

Instrumental Analysis: The derivatized analyte is then analyzed by a suitable chromatographic technique, such as GC-MS or HPLC with a sensitive detector.

A quantitative electron-capture gas chromatographic assay has been developed for the analysis of monoalkylhydrazines in whole blood, which involves derivatization with pentafluorobenzaldehyde. nih.gov Spectrophotometric methods have also been employed for the determination of hydrazine in biological samples after derivatization with reagents like p-dimethylaminobenzaldehyde. nih.gov

The following table outlines derivatizing agents used in the analysis of hydrazines:

Derivatizing AgentAnalytical TechniquePurposeReference
AcetoneHeadspace GC-MSForms volatile acetone azine nih.gov
PentafluorobenzaldehydeGC-ECDForms stable, electron-capturing hydrazone nih.govnih.gov
p-ChlorobenzaldehydeGC-NPDForms stable derivative for selective detection nih.gov
p-DimethylaminobenzaldehydeSpectrophotometryForms a colored product for colorimetric detection nih.gov

Computational Chemistry Approaches in the Study of P Methoxyphenethyl Hydrazine

Density Functional Theory (DFT) for Molecular and Electronic Structure Determination

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of hydrazine (B178648) derivatives. By using functionals such as Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a basis set like 6-31G(d,p), researchers can accurately model the molecule's three-dimensional structure and electron distribution. nih.gov

The key outputs from DFT calculations include:

Optimized Molecular Geometry: DFT calculations determine the most stable arrangement of atoms in the molecule by finding the minimum energy conformation. This provides precise bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. This map is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. researchgate.net

Table 1: Representative DFT-Calculated Properties for a Hydrazine Derivative This table presents theoretical data based on findings for structurally similar compounds.

ParameterValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.6 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DebyeMeasures the overall polarity of the molecule

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

(p-Methoxyphenethyl)hydrazine belongs to a class of compounds known to be inhibitors of Monoamine Oxidase (MAO) enzymes (MAO-A and MAO-B), which are significant targets in the treatment of neurological disorders. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov

In a typical docking study, the 3D structure of (p-Methoxyphenethyl)hydrazine would be placed into the active site of MAO-A or MAO-B. The simulation calculates the binding affinity (often expressed as a docking score or binding energy) and reveals key intermolecular interactions, such as:

Hydrogen Bonds: Formed between the hydrazine moiety and amino acid residues in the active site.

π-π Stacking: Occurs between the aromatic p-methoxyphenyl ring of the ligand and aromatic residues in the enzyme's active site, such as Tyrosine (Tyr398, Tyr435). nih.gov

Molecular dynamics (MD) simulations can further refine the docked pose, providing insights into the stability of the ligand-protein complex over time and the conformational changes that may occur upon binding. These simulations are crucial for understanding the structural basis of inhibition and for designing more potent and selective inhibitors. nih.gov

Table 2: Typical Interactions for Hydrazine-based MAO-B Inhibitors This table is a generalized representation based on published docking studies.

Interacting ResidueInteraction TypeDistance (Å)
Tyr398π-π Stacking~3.5 - 4.5
Tyr435π-π Stacking~3.5 - 4.5
Cys172Covalent Bond (for irreversible inhibitors)~1.9 - 2.1
Backbone AmideHydrogen Bond~2.8 - 3.2

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activity. nih.gov For MAO inhibitors, a QSAR study would aim to build a model that predicts the inhibitory potency (e.g., IC₅₀ value) of compounds like (p-Methoxyphenethyl)hydrazine based on their physicochemical properties or calculated molecular descriptors. nih.gov

The process involves:

Descriptor Calculation: For a set of known hydrazine inhibitors, various descriptors are calculated, including electronic (e.g., Hammett constants, atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters. nih.gov

Model Building: Statistical methods like multiple linear regression or machine learning algorithms are used to create an equation linking the descriptors to the observed biological activity.

Model Validation: The model's predictive power is rigorously tested using internal and external sets of compounds.

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. Studies have shown that for hydrazine-based MAO inhibitors, the electron-withdrawing capacity of the aromatic ring substituents often correlates with inhibitory potency. nih.gov

Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry offers robust methods for predicting the chemical reactivity of a molecule and exploring potential reaction pathways. For (p-Methoxyphenethyl)hydrazine, this can provide insight into its stability, metabolism, and mechanism of action.

Reaction Mechanism Studies: Theoretical methods can be used to map out the entire energy landscape of a chemical reaction, such as the decomposition of hydrazine derivatives or their covalent interaction with the FAD cofactor in MAO. cardiff.ac.uk By calculating the energies of reactants, transition states, and products, researchers can determine the activation barriers and thermodynamics of different pathways, elucidating the most likely mechanism. mdpi.com For instance, studies on hydrazine decomposition on metal surfaces have detailed the step-by-step bond-breaking processes. cardiff.ac.uk

In Silico Profiling for Drug-Likeness and Pharmacokinetic Properties of Derivatives

Before a compound can be considered a drug candidate, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools and web servers (e.g., SwissADME, admetSAR) are widely used to predict these properties for novel compounds, saving significant time and resources. mdpi.comnih.gov

For derivatives of (p-Methoxyphenethyl)hydrazine, these tools can predict:

Drug-Likeness: Evaluation based on established rules like Lipinski's Rule of Five (e.g., molecular weight < 500, LogP < 5) and Veber's rules, which assess the likelihood of a compound having good oral bioavailability. nih.gov

Absorption: Prediction of properties like human intestinal absorption and cell permeability.

Distribution: Estimation of parameters such as blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. nih.gov

Toxicity: Early warnings about potential toxicity, such as mutagenicity (Ames test). jetir.org

This profiling allows for the early identification of derivatives with potentially poor pharmacokinetic profiles, enabling chemists to modify the structure to improve its drug-like properties. zsmu.edu.ua

Table 3: Predicted ADME/Drug-Likeness Properties for a Hypothetical Derivative This table shows representative data generated by in silico prediction tools.

PropertyPredicted ValueGuidelineStatus
Molecular Weight298.4 g/mol < 500Compliant
LogP2.8< 5Compliant
H-Bond Donors3≤ 5Compliant
H-Bond Acceptors4≤ 10Compliant
TPSA65 Ų< 140 ŲCompliant
BBB PermeantYes-Favorable
GI AbsorptionHigh-Favorable

Broader Research Implications and Future Directions in P Methoxyphenethyl Hydrazine Research

Potential for Development of Novel Therapeutic Agents Based on Hydrazine (B178648) Scaffolds

The hydrazine scaffold is a cornerstone in the development of various therapeutic agents, and (p-Methoxyphenethyl)hydrazine, with its specific substitutions, presents a promising platform for novel drug discovery. nih.govresearchgate.net The exploration of hydrazine derivatives has historically led to significant breakthroughs in medicine. wikipedia.org

Hydrazine-based compounds have demonstrated a wide array of biological activities, including antidepressant, antihypertensive, and antimicrobial effects. fpnotebook.comnih.gov The phenethylhydrazine structure, in particular, is a well-established pharmacophore, most notably in the monoamine oxidase (MAO) inhibitor class of antidepressants. fpnotebook.commayoclinic.org Phenelzine (B1198762), a close structural analog of (p-Methoxyphenethyl)hydrazine, is a clinically used antidepressant that functions by irreversibly inhibiting MAO, thereby increasing the levels of key neurotransmitters in the brain. patsnap.comnih.gov

The introduction of a p-methoxy group on the phenyl ring of the phenethylhydrazine scaffold can modulate the compound's electronic and steric properties, potentially leading to altered target affinity, selectivity, and pharmacokinetic profiles. This substitution could fine-tune the inhibitory activity towards MAO-A and MAO-B, possibly reducing side effects associated with non-selective inhibition. patsnap.com Research into novel hydrazine derivatives continues to yield compounds with potential applications in treating a range of diseases, from neurological disorders to cancer and infectious diseases. nih.govnih.gov

Table 1: Examples of Biologically Active Hydrazine Derivatives and their Therapeutic Areas

Hydrazine DerivativeTherapeutic AreaPrimary Mechanism of Action
PhenelzineDepression, Anxiety DisordersMonoamine Oxidase (MAO) Inhibition patsnap.comnih.gov
HydralazineHypertensionVasodilator nih.gov
IsoniazidTuberculosisInhibition of Mycolic Acid Synthesis
ProcarbazineHodgkin's LymphomaDNA Alkylating Agent

Advancing Fundamental Understanding of Enzyme Kinetics and Biological Pathways

The study of substituted hydrazines like (p-Methoxyphenethyl)hydrazine offers a valuable lens through which to examine enzyme kinetics and intricate biological pathways. The well-documented interaction of phenethylhydrazine with monoamine oxidase (MAO) serves as a prime example. nih.gov

The inhibition of MAO by phenethylhydrazine is a time-dependent process that involves the formation of a reactive intermediate that irreversibly binds to the enzyme. nih.gov The initial rate of inhibition is influenced by factors such as pH and the presence of substrates. nih.gov A proposed mechanism suggests that the oxidation of phenethylhydrazine by MAO produces a potent reversible inhibitor, which then leads to irreversible inhibition. nih.gov

Table 2: Kinetic Properties of Phenelzine Inhibition of Monoamine Oxidase

ParameterValue/ObservationReference
Inhibition TypeIrreversible patsnap.comnih.gov
Initial InhibitionReversible and competitive nih.gov
pH DependenceSimilar to MAO-catalyzed oxidation of the compound nih.gov
Role of OxygenRequired for irreversible inhibition nih.gov
Proposed MechanismOxidation product acts as a potent inhibitor nih.gov

Innovative Applications in Chemical Biology, Material Science, and Agri-Chemistry

While direct applications of (p-Methoxyphenethyl)hydrazine in chemical biology, material science, and agri-chemistry are not yet extensively documented, the unique properties of its constituent moieties—the phenethylhydrazine group and the p-methoxyphenyl group—suggest significant potential for innovation in these fields.

In chemical biology , hydrazine derivatives are utilized as versatile building blocks for the synthesis of heterocyclic compounds with diverse biological activities. researchgate.net They can be used to create probes for studying biological processes or as scaffolds for developing new bioactive molecules. The reactivity of the hydrazine group allows for its conjugation to other molecules, enabling the creation of targeted therapeutic agents or diagnostic tools.

In material science , molecules containing p-methoxyphenyl groups have been explored for the development of functional organic materials. For instance, methoxy-functionalized quaterphenylenes have been shown to form organic nanofibers with potential applications in microdevices and optoelectronics. aip.org The incorporation of a (p-Methoxyphenethyl)hydrazine moiety into polymer structures could impart specific functionalities, such as metal-ion binding capabilities or redox activity, leading to the creation of novel sensors or responsive materials.

In agri-chemistry , certain phenylhydrazone derivatives, which can be synthesized from hydrazines, have shown promise as fungicides. nih.gov The development of new pesticides is a continuous effort to combat resistance and improve safety profiles. The structural features of (p-Methoxyphenethyl)hydrazine could be a starting point for the design of new agrochemicals with specific modes of action and improved environmental compatibility.

Addressing Research Challenges and Exploring Interdisciplinary Collaborations

The advancement of research on substituted hydrazines like (p-Methoxyphenethyl)hydrazine is not without its challenges. The synthesis of unsymmetrically substituted hydrazines can be complex, often requiring multi-step procedures and the use of protecting groups to achieve the desired regioselectivity. researchgate.netrsc.org The inherent reactivity and potential toxicity of hydrazine derivatives also necessitate careful handling and specialized analytical methods for their detection and quantification, especially at trace levels. techbriefs.comcdc.govmdpi.com

Overcoming these challenges will require interdisciplinary collaborations. Organic chemists can develop more efficient and selective synthetic routes. rsc.org Analytical chemists can devise more sensitive and robust methods for detecting these compounds in various matrices, including biological and environmental samples. mdpi.comnih.gov Collaboration with toxicologists is crucial to assess the safety profiles of new hydrazine derivatives. Furthermore, partnerships between academic researchers and industry scientists can facilitate the translation of basic research findings into practical applications in medicine, materials science, and agriculture. marketresearchfuture.com

Anticipated Methodological Advancements in the Study of Substituted Hydrazines

Future research on substituted hydrazines will likely benefit from and contribute to several methodological advancements. In the realm of synthesis, the development of novel catalytic systems is expected to provide more direct and efficient access to complex hydrazine derivatives. researchgate.net

For the analysis of these compounds, techniques such as in situ derivatization followed by headspace gas chromatography-mass spectrometry (GC-MS) are being developed for the sensitive detection of trace amounts of hydrazine in pharmaceutical substances. nih.gov Other advanced methods, including those based on ionization and detection of hydrazine derivatives, are being explored to overcome the limitations of current detection techniques. techbriefs.com Colorimetric methods also offer a simple and rapid approach for detecting hydrazine in specific applications. mdpi.com

In the study of their biological interactions, computational modeling and simulation techniques will play an increasingly important role in predicting the binding modes and affinities of hydrazine derivatives with their biological targets. These in silico approaches, combined with experimental data from techniques like X-ray crystallography and cryo-electron microscopy, will provide a more detailed understanding of the molecular basis of their activity and guide the rational design of new and improved compounds.

Q & A

Q. How can isotopic labeling elucidate the metabolic fate of (p-methoxyphenethyl)hydrazine?

  • Tracer Design : Synthesize ¹⁵N-labeled analogs and track metabolites in rodent models using LC-MS/MS .
  • Data Interpretation : Identify major metabolites (e.g., hydroxylamines) and assess renal/hepatic clearance pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.